molecular formula C4H7N3 B1603815 N-Methyl-1H-pyrazol-3-amine CAS No. 1037364-03-6

N-Methyl-1H-pyrazol-3-amine

Cat. No. B1603815
M. Wt: 97.12 g/mol
InChI Key: UFYFLBNWAMCOML-UHFFFAOYSA-N
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Description

“N-Methyl-1H-pyrazol-3-amine” is also known as “3-Amino-1-methyl-1H-pyrazole”. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It appears as a clear colorless to yellow or pale orange to red liquid .


Synthesis Analysis

The synthesis of pyrazoles often involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The molecular formula of “N-Methyl-1H-pyrazol-3-amine” is C4H7N3 . The InChI Key is MOGQNVSKBCVIPW-UHFFFAOYSA-N . The SMILES representation is CN1C=CC(N)=N1 .


Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .


Physical And Chemical Properties Analysis

“N-Methyl-1H-pyrazol-3-amine” is a liquid with a refractive index of 1.5395-1.5445 @ 20°C . It is slightly soluble in water .

Scientific Research Applications

1. Synthesis and Characterization of Pyrazole Derivatives

N-Methyl-1H-pyrazol-3-amine is utilized in the synthesis and characterization of various pyrazole derivatives. These compounds have shown potential in antitumor, antifungal, and antibacterial activities. Their structures were identified using techniques like FT-IR, UV–visible spectroscopy, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography (Titi et al., 2020).

2. Domino Reactions in Synthesis

This chemical is involved in l-proline-catalyzed three-component domino reactions. These reactions are significant for synthesizing highly functionalized pyrazolo[3,4-b]pyridines, which are important in medicinal chemistry (Gunasekaran et al., 2014).

3. Corrosion Inhibition

Some pyrazole compounds, including those derived from N-Methyl-1H-pyrazol-3-amine, exhibit inhibitive effects on the corrosion of metals like iron in acidic media. Their efficiency as corrosion inhibitors has been validated through various chemical and electrochemical techniques (Chetouani et al., 2005).

4. One-Pot Synthesis Processes

It's used in efficient one-pot synthesis processes, leading to the creation of pyrazole derivatives with potential applications in various scientific fields (Becerra et al., 2021).

5. Theoretical Studies on Structure and Detonation Properties

Theoretical studies have been conducted to understand the structure and detonation properties of pyrazoles, including N-Methyl-1H-pyrazol-3-amine derivatives. These studies explore their potential as high-energy density materials (Ravi et al., 2010).

6. Antibacterial Activity

Pyrazole amide derivatives synthesized from N-Methyl-1H-pyrazol-3-amine have been studied for their antibacterial activity against clinically isolated bacteria. These derivatives hold promise in the development of new antibacterial agents (Ahmad et al., 2021).

Safety And Hazards

“N-Methyl-1H-pyrazol-3-amine” is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

While specific future directions for “N-Methyl-1H-pyrazol-3-amine” are not mentioned in the retrieved papers, pyrazoles in general are being extensively studied for their potential applications in various fields . The ongoing need for new and functionalized N-heterocyclic amines to probe novel reactivity has driven the development of innovative synthetic methods for their preparation .

properties

IUPAC Name

N-methyl-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3/c1-5-4-2-3-6-7-4/h2-3H,1H3,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYFLBNWAMCOML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624064
Record name N-Methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-1H-pyrazol-3-amine

CAS RN

1037364-03-6, 446866-62-2
Record name N-Methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-1H-pyrazol-5-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KMJ Eschliman - 2021 - search.proquest.com
… 25 Figure 20, Synthesis of N-methyl-1H-pyrazol-3-amine. .............................................................. 26 … N-methyl-1H-pyrazol-3-amine was synthesized by stirring a solution of 3-aminopyrazole …
Number of citations: 0 search.proquest.com

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